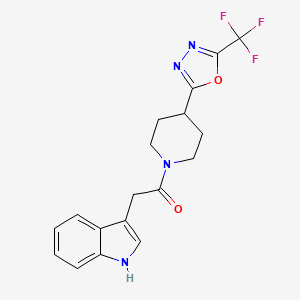

2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

This compound features a piperidine core substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety at the 4-position and an indol-3-yl-ethanone group at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to electron-withdrawing properties, influencing binding interactions . Its molecular formula is approximately C₂₀H₂₀F₃N₄O₂ (molecular weight ~405.4), though exact data are pending confirmation.

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2/c19-18(20,21)17-24-23-16(27-17)11-5-7-25(8-6-11)15(26)9-12-10-22-14-4-2-1-3-13(12)14/h1-4,10-11,22H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGLCDWPNCYIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Indole moiety : Known for its diverse biological activities.

- Oxadiazole ring : Associated with anticancer and antimicrobial properties.

- Piperidine group : Often linked to various pharmacological effects.

Molecular Formula

- Molecular Formula : C18H19F3N4O

- Molecular Weight : 364.36 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. In a study examining various derivatives of oxadiazoles, compounds similar to the one demonstrated potent inhibition against multiple cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.24 µM to 1.18 µM against various human cancer cell lines, including breast and liver cancers .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of key enzymes : Compounds with oxadiazole rings often inhibit enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrase (CA), which are crucial in cancer cell proliferation and survival .

- Induction of apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells, a vital process for eliminating malignant cells .

Anti-inflammatory and Analgesic Properties

In addition to anticancer activity, there is emerging evidence that similar compounds may possess anti-inflammatory and analgesic properties. Studies have suggested that indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of various oxadiazole derivatives, including those structurally related to our compound. The results indicated that certain compounds exhibited over 90% inhibition in cell viability assays against breast cancer cell lines (MCF7) at concentrations as low as M .

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | MCF7 | 0.24 | 90.47 |

| Compound B | HEPG2 | 1.18 | 81.58 |

| Compound C | SW1116 | 0.96 | 84.32 |

Study 2: Mechanism-Based Approaches

Another investigation focused on the mechanism-based approaches for compounds featuring the oxadiazole structure. The study highlighted the ability of these compounds to inhibit specific kinases involved in cancer progression, suggesting a multi-target approach for therapeutic efficacy .

Comparaison Avec Des Composés Similaires

1-(4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

- Structural Difference : Cyclopropyl substituent on oxadiazole vs. trifluoromethyl in the target compound.

- Impact: Electronic Effects: Cyclopropyl is electron-donating, reducing oxadiazole's electron-withdrawing capacity compared to CF₃ . Molecular Weight: Lower (350.4 vs.

- Synthesis : Similar synthetic routes (e.g., Ni-catalyzed cross-coupling), but cyclopropyl introduction may require distinct reagents .

(4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)methanone

- Structural Difference : Benzylpiperazine instead of oxadiazole-piperidine; indol-2-yl vs. indol-3-yl linkage.

- Impact :

1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethanone (CAS 30030-83-2)

- Structural Difference : Lacks the oxadiazole-CF₃ group entirely.

- Impact :

Pyridine-Based CYP51 Inhibitors (e.g., UDO, UDD)

- Structural Difference: Pyridine core vs. indole-ethanone-piperidine.

- Impact: Enzyme Inhibition: Pyridine derivatives show efficacy against Trypanosoma cruzi (MIC ~0.1 µM), comparable to posaconazole . The target compound’s CF₃ group may similarly enhance target engagement through halogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.